4-Azidotetrafluorobenzoic acid

Photoaffinity Labeling Nitrene Chemistry EPR Spectroscopy

Researchers requiring efficient photoaffinity labeling with minimal UV damage often face low triplet nitrene yields and rapid intermediate decay. 4-Azidotetrafluorobenzoic acid eliminates these limitations through perfluorination of the aryl azide scaffold. • ~10× higher triplet nitrene yield vs. non-fluorinated analogs • Red-shifted photoactivation (~300 nm) reduces biomolecular damage • Room-temperature nitrene lifetime of 20 days in solid state • SPAAC rate constant of 3.60 M⁻¹ s⁻¹ for catalyst-free live-cell labeling. Procured as a white to yellow crystalline solid, ≥98% pure, with cold chain shipping for global delivery.

Molecular Formula C7HF4N3O2
Molecular Weight 235.10 g/mol
CAS No. 122590-77-6
Cat. No. B014316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidotetrafluorobenzoic acid
CAS122590-77-6
Synonyms4-azidotetrafluorobenzoic acid
p-azidotetrafluorobenzoate
p-azidotetrafluorobenzoic acid
Molecular FormulaC7HF4N3O2
Molecular Weight235.10 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O
InChIInChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16)
InChIKeyIOJFHZXQSLNAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azidotetrafluorobenzoic Acid (CAS 122590-77-6): Technical Specifications and Procurement Guide for Advanced Bioconjugation and Material Science


4-Azidotetrafluorobenzoic acid (also known as 4-azido-2,3,5,6-tetrafluorobenzoic acid, N3-TFBA, or ATFB) is a fluorinated aryl azide compound characterized by its dual functionality as a photoaffinity label and a click chemistry reagent [1]. It features a tetrafluorophenyl ring that enhances photochemical stability and a carboxylic acid group amenable to further derivatization. The compound is widely utilized in bioconjugation, photoaffinity labeling, material science, and organic synthesis due to its ability to generate highly reactive nitrene intermediates upon UV activation, enabling efficient covalent bond formation with adjacent biomolecules or surfaces . Its procurement is driven by the need for a versatile, high-efficiency crosslinking agent that offers improved photostability and reduced sample damage compared to non-fluorinated analogs.

Why 4-Azidotetrafluorobenzoic Acid Cannot Be Substituted by Non-Fluorinated Aryl Azides or Generic Click Reagents


Substituting 4-azidotetrafluorobenzoic acid with a non-fluorinated aryl azide (e.g., 4-azidobenzoic acid) or a generic aliphatic azide fundamentally compromises experimental outcomes due to pronounced differences in photochemical stability, reaction kinetics, and product selectivity. The perfluorination of the phenyl ring drastically alters the electronic structure, shifting the absorption maximum to longer wavelengths (~300 nm vs ~260 nm) and dramatically stabilizing the key nitrene intermediate [1]. This stabilization translates into a ~10-fold higher yield of the desired triplet nitrene and a room-temperature lifetime of 20 days in the solid state, whereas non-fluorinated analogs decompose rapidly or produce complex mixtures of undesired side-products [1]. Similarly, in copper-free click chemistry (SPAAC), the tetrafluorinated aromatic azide exhibits a second-order rate constant of 3.60 M⁻¹ s⁻¹, placing it among the fastest reported SPAAC reagents and enabling efficient bioconjugation in live-cell environments where slower alternatives fail to achieve adequate labeling within physiologically relevant timeframes [2]. These performance gaps are not marginal; they represent categorical differences in reaction efficiency and experimental feasibility.

Quantitative Evidence for 4-Azidotetrafluorobenzoic Acid's Differentiated Performance in Photoaffinity Labeling and Bioconjugation


10× Higher Triplet Nitrene Yield and 20-Day Room-Temperature Stability vs. Non-Fluorinated Analog

Photolysis of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid (4F4ABC) generates approximately a 10-fold higher yield of the desired triplet nitrene relative to quintet and radical side-products, in stark contrast to the non-fluorinated analog 4-azidobenzoic acid (4ABC), which shows the opposite product ratio with predominant side-product formation [1]. Furthermore, the triplet nitrene derived from 4F4ABC exhibits a 1/e lifetime of 20 days at room temperature in open air, whereas nitrenes from non-fluorinated azides typically decay within microseconds to seconds under ambient conditions [1]. This stability is attributed to unique crystal packing that traps N₂ molecules adjacent to the nitrene [1].

Photoaffinity Labeling Nitrene Chemistry EPR Spectroscopy

SPAAC Reaction Rate of 3.60 M⁻¹ s⁻¹ — Among the Fastest Reported for Copper-Free Click Chemistry

The tetrafluorinated aromatic azide scaffold (exemplified by 4-azidotetrafluorobenzoic acid derivatives) enables a strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order kinetic constant of 3.60 M⁻¹ s⁻¹ [1]. This rate places it among the fastest SPAAC ligations reported to date, exceeding the rates of many commonly used azide reagents (typically 0.1–1 M⁻¹ s⁻¹ for simple alkyl azides with cyclooctynes) and rivaling optimized dibenzocyclooctyne (DBCO) systems [1]. The high rate is attributed to the electron-withdrawing effect of the fluorine substituents, which lowers the LUMO energy of the azide and accelerates the cycloaddition [1].

Click Chemistry SPAAC Bioconjugation

Red-Shifted Photoactivation at ~300 nm Minimizes UV Damage vs. 260 nm for Non-Fluorinated Azides

Fluorinated phenyl azides, including 4-azidotetrafluorobenzoic acid and its succinimidyl ester, can be effectively photoactivated at approximately 300 nm, a significant red-shift from the ~260 nm activation wavelength required for non-fluorinated aryl azides [1]. Photolysis at 300 nm minimizes photodamage to proteins, nucleic acids, and other sensitive biological samples, which are highly susceptible to degradation under the harsh 260 nm UV light necessary for activating non-fluorinated analogs . This shift is a direct consequence of fluorine substitution altering the electronic absorption spectrum [1].

Photoaffinity Labeling Photochemistry Biomolecule Integrity

High Photolabeling Efficiency (78–82%) Demonstrated for Tetrafluorophenyl Azide Derivatives

Derivatives of 4-azidotetrafluorobenzoic acid, specifically [C-14]methyl 4-azido-2,3,5,6-tetrafluorobenzoate, have demonstrated high photolabeling efficiencies of 78% for human serum albumin (HSA) and 82% for human gamma-globulin (IgG) when assessed by size exclusion chromatography coupled with liquid scintillation counting [1]. While direct comparative data for non-fluorinated aryl azide methyl esters under identical conditions are not available from this study, these absolute efficiencies are notably high and align with the class-level observation that fluorinated aryl azides generally exhibit superior C-H insertion yields and reduced intramolecular rearrangement side reactions compared to their non-fluorinated counterparts [2].

Protein Labeling Photoaffinity Bioconjugation Efficiency

High-Impact Application Scenarios for 4-Azidotetrafluorobenzoic Acid in Research and Industrial Development


Live-Cell Copper-Free Bioconjugation and Bioorthogonal Labeling

The exceptionally fast SPAAC kinetics (3.60 M⁻¹ s⁻¹) of the tetrafluorinated aromatic azide scaffold enable efficient, catalyst-free bioconjugation in live cells and complex biological media [1]. Researchers can utilize 4-azidotetrafluorobenzoic acid or its activated esters to rapidly label biomolecules of interest (e.g., proteins, glycans) with strained alkynes (e.g., DBCO, BCN) without cytotoxic copper catalysts, preserving cell viability and enabling real-time tracking of dynamic biological processes. This application leverages the differentiated reaction rate that places this reagent among the fastest SPAAC ligations available.

High-Fidelity Photoaffinity Labeling with Reduced Sample Damage

The red-shifted photoactivation wavelength of ~300 nm, compared to ~260 nm for non-fluorinated analogs, allows for photoaffinity labeling of delicate biomolecular targets (e.g., membrane receptors, nucleic acids) with significantly reduced UV-induced damage [1][2]. This is critical for maintaining the structural and functional integrity of the labeled biomolecules, enabling more accurate mapping of ligand-receptor interactions and protein-nucleic acid interfaces. The improved spectral window makes 4-azidotetrafluorobenzoic acid the preferred choice over traditional aryl azides for experiments where sample preservation is paramount.

Development of Stable Solid-State Organic Materials and Spintronic Devices

The unprecedented 20-day room-temperature stability of the triplet nitrene generated from crystalline 4-azidotetrafluorobenzoic acid opens new avenues in materials science [1]. This stability allows for the photopatterning of nitrene centers within single crystals and their subsequent characterization via photoluminescence, suggesting potential applications in organic high-spin materials, spintronics, and quantum information science [1]. No non-fluorinated aryl azide offers comparable nitrene persistence, making this compound uniquely enabling for such advanced material studies.

Efficient Surface Functionalization and Polymer Crosslinking

The high triplet nitrene yield (~10× higher than 4-azidobenzoic acid) and efficient C-H insertion chemistry of the tetrafluorophenyl azide moiety make 4-azidotetrafluorobenzoic acid and its derivatives excellent choices for surface functionalization and polymer crosslinking [1][2]. Applications include the covalent immobilization of biomolecules on biosensor chips, the creation of patterned surfaces for cell guidance, and the development of UV-curable coatings with tailored chemical and thermal resistance [3]. The enhanced crosslinking efficiency directly translates to higher surface coverage and more robust material performance.

Technical Documentation Hub

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